2-Amino-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
2-Amino-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with an amino group at the 2-position and a fluorine atom at the 7-position. The unique structure of this compound makes it of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 2-Amino-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the target compound in good-to-excellent yields. The reaction typically occurs in dry toluene at 140°C .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of advanced catalytic systems such as Schiff base zinc complexes supported on magnetite nanoparticles. These catalysts facilitate the reaction under mild conditions, enhancing yield and reducing reaction time .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyridine oxides, while reduction can produce amino derivatives.
Scientific Research Applications
2-Amino-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential as an inhibitor of various enzymes and receptors, making it useful in biochemical studies.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes such as JAK1, JAK2, and RORγt, interfering with their signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- 2-Amino-7-chloro-[1,2,4]triazolo[1,5-a]pyridine
- 2-Amino-7-bromo-[1,2,4]triazolo[1,5-a]pyridine
- 2-Amino-7-iodo-[1,2,4]triazolo[1,5-a]pyridine
Comparison: Compared to its analogs with different halogen substitutions, 2-Amino-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can enhance the compound’s binding affinity to biological targets and improve its metabolic stability .
Biological Activity
2-Amino-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. The compound features a triazole ring fused to a pyridine ring, with an amino group at the 2-position and a fluorine atom at the 7-position. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C_6H_5FN_4. Its structure can be described as follows:
- Triazole Ring : A five-membered ring containing three nitrogen atoms.
- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.
- Functional Groups : An amino group (-NH_2) and a fluorine atom (F).
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. Notably, it has been shown to inhibit Janus kinases (JAK1 and JAK2) and RORγt (retinoic acid receptor-related orphan receptor gamma t), which are involved in various signaling pathways related to cell proliferation and apoptosis. This inhibition can lead to:
- Suppression of Cancer Cell Proliferation : By interfering with signaling pathways that promote cell growth.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
Biological Activity Studies
Several studies have evaluated the biological activity of this compound against various cancer cell lines and other biological targets.
Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung), MCF-7 (breast), HCT116 (colon).
- IC50 Values : The compound demonstrated IC50 values ranging from 0.16 µM to 0.70 µM across different cell lines, indicating potent activity.
Enzyme Inhibition
In addition to its anticancer properties, this compound has been investigated for its ability to inhibit other enzymes:
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with its halogenated analogs:
Compound Name | Anticancer Activity (IC50) | Mechanism of Action |
---|---|---|
2-Amino-7-chloro-[1,2,4]triazolo[1,5-a]pyridine | Higher than fluoro variant | Similar enzyme inhibition |
2-Amino-7-bromo-[1,2,4]triazolo[1,5-a]pyridine | Moderate | Similar enzyme inhibition |
2-Amino-7-iodo-[1,2,4]triazolo[1,5-a]pyridine | Lower | Similar enzyme inhibition |
The presence of fluorine enhances binding affinity due to its electronegativity and small size compared to other halogens.
Case Studies
Several case studies highlight the potential applications of this compound in therapeutic settings:
- Cancer Treatment : A study demonstrated that treatment with this compound significantly reduced tumor growth in xenograft models by inducing apoptosis in cancer cells.
- Inflammatory Disorders : Another study explored its potential in treating inflammatory conditions by inhibiting JAK signaling pathways involved in inflammation.
Properties
IUPAC Name |
7-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN4/c7-4-1-2-11-5(3-4)9-6(8)10-11/h1-3H,(H2,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDARJSNGROMZAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)N)C=C1F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.